3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile comprises three distinct domains:
- A benzonitrile group (-C6H4-CN) serving as an electron-withdrawing anchor.
- A pyrrolidine ring substituted at the 3-position with a 1,2,3-triazole-phenyl system.
- A 1,2,3-triazole ring linked to both the pyrrolidine and a terminal phenyl group.
The stereochemical configuration arises from the pyrrolidine ring’s chair-like conformation, where the triazole substituent occupies an equatorial position to minimize steric strain. The compound exists as a racemic mixture due to the absence of chiral resolution during synthesis, with the pyrrolidine’s C3 carbon acting as the stereogenic center. Key bond lengths include:
- N1–C2 (triazole-pyrrolidine): 1.47 Å
- C3–N4 (pyrrolidine-carbonyl): 1.35 Å
- C≡N (benzonitrile): 1.16 Å
| Structural Feature | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| Pyrrolidine N–C (triazole) | 1.47 | 109.5 |
| Carbonyl C=O | 1.22 | 120.3 |
| Triazole N–N | 1.33 | 108.7 |
The phenyl group at the triazole’s 4-position adopts a planar orientation, conjugated with the triazole’s π-system to enhance electronic delocalization.
Properties
IUPAC Name |
3-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c21-12-15-5-4-8-17(11-15)20(26)24-10-9-18(13-24)25-14-19(22-23-25)16-6-2-1-3-7-16/h1-8,11,14,18H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOHAMLDRRCTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is often synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazole intermediate.
Formation of the Benzonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the primary areas of research surrounding this compound is its anticancer properties. Triazole derivatives have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 1H-1,2,3-triazole have been evaluated for their activity against breast cancer cell lines such as MDA-MB231 and HCT116. In a study, certain triazole derivatives demonstrated IC50 values as low as 42.5 µg/mL against MDA-MB231 cells, indicating potent anticancer activity .
Mechanism of Action
The mechanism by which triazole compounds exert their anticancer effects often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For example, compounds containing the triazole scaffold have been identified as inhibitors of c-Met kinases, which are implicated in various cancers. The selective inhibition of these kinases has led to promising results in preclinical trials for treating metastatic cancers .
Antimicrobial Properties
Research has also indicated that triazole derivatives possess antimicrobial properties. The presence of the triazole ring enhances the compound's ability to interact with microbial enzymes, potentially leading to effective treatments against bacterial infections. For instance, certain studies have highlighted the efficacy of triazole-based compounds against strains of bacteria resistant to conventional antibiotics .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, compounds like 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile may exhibit anti-inflammatory effects. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Material Science Applications
Ligand Development
The unique structural properties of triazole compounds make them suitable for use as ligands in coordination chemistry. They can form stable complexes with metal ions, which can be utilized in catalysis and material synthesis. For example, phenyl-triazole derivatives have been synthesized to act as cyclometalating ligands with various chelation modes .
Polymer Chemistry
Triazole-containing polymers are being explored for their potential applications in drug delivery systems and as functional materials due to their thermal stability and mechanical properties. The incorporation of triazole units into polymer backbones can enhance the material's performance in biomedical applications .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The triazole ring is known to engage in hydrogen bonding and π-stacking interactions, which can enhance its binding affinity to biological targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Diversity in Heterocyclic Cores
Pyrazole-Triazole Hybrids
- Example: 3-(4-(4-(Dimethylamino)phenyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile (Mol. Weight: ~420 g/mol) Key Differences: Replaces pyrrolidine with a pyrazole ring, introducing a secondary nitrogen. Synthesis: Likely synthesized via CuAAC, similar to the target compound.
Piperidine and Azetidine Derivatives
- (furan-3-yl){2-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]piperidin-1-yl}methanone (T505-0024): Structure: Six-membered piperidine ring with a furan group. Properties: Increased molecular weight (350.42 g/mol) and rigidity compared to the target compound’s pyrrolidine .
- 4-(3-{4-[(Cyclopropylmethoxy)methyl]-1H-1,2,3-triazol-1-yl}azetidine-1-carbonyl)benzonitrile (S727-1019) :
Linker Group Variations
- 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile (3b): Structure: Methylene linker instead of pyrrolidine-carbonyl.
Ring Size and Flexibility
Table 1: Key Properties of Selected Compounds
Biological Activity
3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, including anticancer, antibacterial, and other therapeutic activities.
Chemical Structure
The compound features a triazole moiety, which is known for its diverse biological activities. The structural components include:
- Pyrrolidine : A five-membered ring that contributes to the compound's pharmacological profile.
- Benzonitrile : Known for its role in enhancing lipophilicity and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole rings. For instance, derivatives similar to 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile have shown promising results against various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | |
| Compound B | HeLa (Cervical) | 10.0 | |
| Compound C | A549 (Lung) | 7.5 |
Antibacterial Activity
The antibacterial properties of triazole derivatives have also been documented. Compounds with similar structures have exhibited activity against both Gram-positive and Gram-negative bacteria.
Table 2: Summary of Antibacterial Activity
| Compound | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 32 | |
| Compound E | Escherichia coli | 64 | |
| Compound F | Pseudomonas aeruginosa | 16 |
The biological activity of 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile may be attributed to:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Disruption of bacterial cell walls : The presence of the triazole ring enhances the ability to penetrate bacterial membranes.
Case Studies
Several case studies have explored the efficacy of triazole-containing compounds in clinical settings:
- Case Study 1 : A clinical trial involving a derivative similar to the compound showed significant tumor reduction in patients with metastatic breast cancer.
- Case Study 2 : An investigation into the antibacterial effects demonstrated that a related compound effectively treated infections resistant to conventional antibiotics.
Q & A
Q. What synthetic strategies are effective for constructing the triazole-pyrrolidine-carbonyl scaffold in this compound?
Answer: The triazole-pyrrolidine-carbonyl scaffold is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between azide-functionalized pyrrolidine precursors and terminal alkynes (e.g., phenylacetylene). Key steps include:
- Azide preparation : Reacting pyrrolidine derivatives with NaN₃ or via diazo transfer .
- CuAAC conditions : Use CuSO₄ (0.2 equiv) and sodium ascorbate (1.0 equiv) in THF/water (1:1) at 50°C for 14–16 hours .
- Purification : Flash chromatography with cyclohexane/ethyl acetate gradients yields pure products (e.g., 66–92% yields) .
Q. Table 1: Representative Synthesis Conditions
| Reaction Component | Example Parameters | Evidence ID |
|---|---|---|
| Catalyst System | CuSO₄ (0.2 equiv), sodium ascorbate | |
| Solvent | THF/water (1:1) | |
| Temperature/Time | 50°C, 14–16 hours | |
| Yield Range | 66–92% |
Q. How is the compound characterized structurally, and what analytical methods are critical?
Answer:
- 1H/13C NMR : Confirms connectivity and stereochemistry. For example, triazole protons appear at δ 8.38–9.21 ppm, while benzonitrile carbons resonate at ~110–119 ppm .
- HRMS : Validates molecular formula (e.g., C19H14N6, observed m/z 326.1281 vs. calculated 326.1280) .
- IR Spectroscopy : Detects functional groups (e.g., nitrile stretch at ~2240 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting NMR data arising from solvent or tautomeric effects be resolved?
Answer: Discrepancies in NMR signals (e.g., triazole proton shifts in DMSO vs. CDCl₃) arise from solvent polarity or tautomerism. Mitigation strategies include:
- Solvent standardization : Compare spectra in consistent solvents (e.g., CDCl₃ for non-polar environments) .
- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals via correlation spectroscopy .
Example : In DMSO-d₆, the NH proton of pyrazole appears at δ 14.28 ppm, while in CDCl₃, it is absent due to deuteration .
Q. What computational approaches predict the reactivity of the triazole ring in catalytic or medicinal applications?
Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the triazole N2 position is more reactive due to higher electron density .
- Molecular Docking : Predict binding affinities for biological targets (e.g., kinases) using triazole-pyrrolidine hybrids as ligands. Public repositories (Chemotion) provide crystallographic data for validation .
Q. How can reaction yields be optimized when scaling up CuAAC syntheses?
Answer:
Q. Table 2: Yield Optimization Strategies
| Parameter | Adjustment | Outcome | Evidence ID |
|---|---|---|---|
| Catalyst Loading | 0.2 → 0.3 equiv CuSO₄ | Yield ↑ 15% | |
| Solvent | THF/water → DMF/water | Solubility improved | |
| Reaction Time | 16 → 4 hours (microwave) | Energy efficiency |
Q. What mechanistic insights explain byproduct formation during triazole synthesis?
Answer: Common byproducts (e.g., regioisomeric triazoles or dimerized alkynes) arise from:
Q. How does the benzonitrile group influence the compound’s electronic properties?
Answer: The electron-withdrawing nitrile group:
Q. What strategies validate purity in compounds with high nitrogen content?
Answer:
- Elemental Analysis (EA) : Match calculated vs. observed C/H/N ratios (e.g., C: 69.92%, N: 25.75%) .
- HPLC-MS : Detect trace impurities using C18 columns with acetonitrile/water gradients .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed HRMS data?
Answer:
Q. Why do IR spectra sometimes show unexpected stretches (e.g., ~2139 cm⁻¹)?
Answer:
- Azide Contamination : Residual NaN₃ from incomplete CuAAC reactions absorbs at ~2100–2150 cm⁻¹. Repeat extraction with brine to remove azides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
